4'-Methoxy-3-nitro-1,1'-biphenyl CAS number
4'-Methoxy-3-nitro-1,1'-biphenyl CAS number
An In-Depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl
This guide provides a comprehensive technical overview of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.
4'-Methoxy-3-nitro-1,1'-biphenyl is a substituted biphenyl compound characterized by a methoxy group and a nitro group on opposing phenyl rings. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the number 53059-31-7 to this compound[1][2][3].
The structural arrangement, with the electron-donating methoxy group and the electron-withdrawing nitro group, creates a polarized molecule with distinct reactive sites, which is a key attribute exploited in its synthetic applications.
| Identifier | Value | Source |
| CAS Number | 53059-31-7 | [1][2] |
| IUPAC Name | 1-(4-methoxyphenyl)-3-nitrobenzene | [1][] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][5] |
| Synonyms | 4'-Methoxy-3-nitrobiphenyl, 1-Methoxy-4-(3-nitrophenyl)benzene | [1][2] |
| InChI Key | QSDQMICORAGYCY-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)[O-] | [1][] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 4'-Methoxy-3-nitro-1,1'-biphenyl is essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Weight | 229.23 g/mol | [1][2] |
| Physical Form | Solid | |
| Monoisotopic Mass | 229.07389321 Da | [1] |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| XLogP3-AA (Lipophilicity) | 3.8 | [1] |
| Crystal System | Orthorhombic | [5] |
Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Public databases and literature provide reference spectra.
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Mass Spectrometry (MS): GC-MS analysis is commonly used for identification. The expected molecular ion peak [M]+ would be at m/z 229.0739, corresponding to its exact mass[1].
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed structural information. The aromatic protons will appear as a series of multiplets, while the methoxy group will be a characteristic singlet around 3.8-4.0 ppm. ¹³C NMR data is also available for reference[1].
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-O stretching for the methoxy group, and C=C stretching for the aromatic rings[1].
Synthesis and Purification Protocol
The synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl can be achieved through various cross-coupling reactions or by modification of a pre-existing biphenyl scaffold. One documented method involves the O-methylation of 3-nitrobiphenyl-4-ol[5]. This approach is efficient and utilizes common laboratory reagents.
Expert Rationale for Synthesis
The choice of 3-nitrobiphenyl-4-ol as a precursor is strategic. The hydroxyl group provides a reactive handle for introducing the methoxy group. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent. The reaction is typically performed in a polar aprotic solvent like acetone, which solubilizes the reactants, and in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The subsequent workup is designed to remove unreacted reagents and byproducts, followed by recrystallization to obtain the pure product.
Detailed Synthesis Protocol
Reaction: O-methylation of 3-nitrobiphenyl-4-ol
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Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobiphenyl-4-ol (1 equivalent) in acetone (approx. 10 mL per gram of phenol). Place the flask in an ice bath to cool the solution.
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Reagent Addition: Slowly add a solution of dimethyl sulfate (DMS, ~1.2 to 1.5 equivalents) to the cooled acetone solution. Caution: DMS is toxic and corrosive; handle with extreme care in a chemical fume hood.
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Reaction: After the addition of DMS, add a suitable base (e.g., anhydrous potassium carbonate, ~2 equivalents) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, filter off the base. Evaporate the acetone solvent using a rotary evaporator.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts and impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of 4'-Methoxy-3-nitro-1,1'-biphenyl[5].
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl.
Applications in Research and Development
The utility of 4'-Methoxy-3-nitro-1,1'-biphenyl lies primarily in its role as a versatile intermediate.
Agrochemical Synthesis
The compound is a known and important intermediate in the synthesis of bifenazate, a widely used miticide (acaricide) for controlling spider mites on various crops[5]. The nitro group is typically reduced to an amine, which is then further elaborated to form the final active ingredient.
Building Block in Drug Discovery
While not an active pharmaceutical ingredient itself, its structure contains moieties of significant interest to medicinal chemists.
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Nitroaromatic Moiety: Nitroaromatic compounds are extensively researched as hypoxia-activated prodrugs (HAPs) for cancer therapy[6]. In the low-oxygen (hypoxic) environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a targeted therapeutic approach[6]. This compound can serve as a starting point for developing novel HAPs.
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Biphenyl Scaffold: The biphenyl core is a privileged structure in medicinal chemistry, found in numerous approved drugs. It acts as a rigid scaffold to position functional groups for optimal interaction with biological targets. For example, biphenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway[7].
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Methoxy Group: The methoxy group is one of the most common substituents in approved drugs. It can improve metabolic stability, enhance binding affinity by acting as a hydrogen bond acceptor, and favorably modulate physicochemical properties like solubility and lipophilicity[8].
This compound is therefore an excellent starting material for generating a library of novel chemical entities for screening against various therapeutic targets. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build molecular diversity.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow for utilizing the title compound in a drug discovery program.
Analytical Quality Control
Ensuring the purity and identity of 4'-Methoxy-3-nitro-1,1'-biphenyl is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis and purity assessment.
General HPLC Protocol
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System: An HPLC system with a UV detector is required.
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Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid or phosphoric acid to improve peak shape) is effective[9]. A starting point could be 60:40 Acetonitrile:Water.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to create calibration standards and test samples within the linear range of the detector[9].
-
Quantification: Purity is determined by the area percent of the main peak. Quantification against a reference standard is used to determine the exact concentration.
Safety, Handling, and Storage
Proper safety precautions are mandatory when handling this and any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile)[10].
-
Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling[12].
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[11].
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways[10].
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11138924, 4'-Methoxy-3-nitro-1,1'-biphenyl. PubChem. [Link]
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Cas Number Lookup (n.d.). 4'-Methoxy-3-nitro-1 molecular information. Chemical Cas No Search. [Link]
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Gao, J., & Wang, M. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. National Center for Biotechnology Information. [Link]
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ChemSrc (n.d.). 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11401937, 4-Methoxy-2-nitro-biphenyl. PubChem. [Link]
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Japan International Cooperation Agency (n.d.). III Analytical Methods. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13143478, 2-Methoxy-4'-nitro-1,1'-biphenyl. PubChem. [Link]
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PrepChem.com (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]
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Wang, C., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(12), 8432-8452. [Link]
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Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2886-2897. [Link]
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Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Wyrębek, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433. [Link]
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Kulyk, M., et al. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(3), M1263. [Link]
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